molecular formula C8H5ClN2O B1510032 7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B1510032
M. Wt: 180.59 g/mol
InChI Key: MZDMGSVXRXLCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-8-7-5(1-2-10-8)3-6(4-12)11-7/h1-4,11H

InChI Key

MZDMGSVXRXLCHR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=C(N2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (Example 1) (2.81 g, 15.4 mmol), manganese(IV)oxide (16 g) and dichloromethane (250 mL) was stirred under an atmosphere of nitrogen for 16 h. The mixture was filtered through a pad of diatomaceous earth, washing generously with hot acetone. Evaporation of the solvents provided 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (2.40 g, 13.3 mmol, 84%) as a mixture of aldehyde and aldehyde hydrate: 1H NMR (300 MHz, CD3OD) δ5.79 (1H, s), 6.65 (1H, s), 7.44 (1H, s), 7.53 (1H, d, J=5.5 Hz), 7.72 (1H, d, J=5.5 Hz), 7.85 (1H, d, J=5.5 Hz), 7.99 (1H, d, J=5.5 Hz), 10.02 (1H, s); ESI MS m/z 181 [C8H5ClN2O+H]+.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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